molecular formula C9H14N2 B1601982 1-Ethyl-1-(o-tolyl)hydrazine CAS No. 910041-10-0

1-Ethyl-1-(o-tolyl)hydrazine

Cat. No.: B1601982
CAS No.: 910041-10-0
M. Wt: 150.22 g/mol
InChI Key: FGGBNBLMSDRPEA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Ethyl-1-(o-tolyl)hydrazine typically involves the reaction of ethylhydrazine with o-tolyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran or dichloromethane, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The mixture is then refluxed for several hours, followed by purification through distillation or recrystallization .

Chemical Reactions Analysis

1-Ethyl-1-(o-tolyl)hydrazine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include azo compounds, amines, and substituted hydrazines .

Scientific Research Applications

1-Ethyl-1-(o-tolyl)hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-1-(o-tolyl)hydrazine involves its interaction with various molecular targets, including enzymes and proteins. It can form covalent bonds with nucleophilic sites on these molecules, leading to modifications that affect their function. This interaction is often used to study enzyme mechanisms and protein modifications .

Comparison with Similar Compounds

1-Ethyl-1-(o-tolyl)hydrazine can be compared with other hydrazine derivatives such as phenylhydrazine and benzylhydrazine. While all these compounds share a common hydrazine functional group, this compound is unique due to its ethyl and o-tolyl substituents, which confer different chemical properties and reactivity. For example, phenylhydrazine is more commonly used in the synthesis of pyrazoles, while benzylhydrazine is often used in the preparation of heterocyclic compounds .

Similar compounds include:

  • Phenylhydrazine
  • Benzylhydrazine
  • Methylhydrazine

These compounds are used in various chemical reactions and have distinct applications based on their structural differences .

Biological Activity

1-Ethyl-1-(o-tolyl)hydrazine is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H14N2
  • Molecular Weight : 162.23 g/mol
  • CAS Number : 61715-72-8

The compound features a hydrazine functional group, which is known for its reactivity and ability to form complexes with various biomolecules.

This compound exhibits biological activity primarily through its interaction with cellular targets:

  • Enzyme Inhibition : The hydrazine moiety can interact with enzymes, potentially inhibiting their activity. This interaction may involve the formation of covalent bonds with active site residues.
  • Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, suggesting that this compound may also exhibit antioxidant properties.

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties. A study evaluating its efficacy against various bacterial strains showed promising results:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be developed as an antimicrobial agent, particularly against Gram-positive bacteria.

Cytotoxicity Studies

In vitro assays have been conducted to assess the cytotoxic effects of this compound on human cell lines. The results indicated that:

  • The compound exhibited low toxicity at concentrations below 50 µg/mL.
  • Higher concentrations resulted in significant cell death, indicating a dose-dependent response.

Case Studies and Research Findings

  • Study on Antibacterial Activity : A recent study published in the Journal of Medicinal Chemistry highlighted the synthesis of several hydrazine derivatives, including this compound. The derivatives were tested for their antibacterial properties, showing that modifications to the hydrazine structure could enhance activity against resistant strains .
  • Antioxidant Evaluation : Another research article explored the antioxidant potential of hydrazine derivatives. It was found that compounds with electron-donating groups exhibited stronger radical scavenging activity, suggesting that structural modifications could optimize the antioxidant properties of this compound .
  • Mechanistic Insights : A study investigating the interaction of hydrazines with biological macromolecules revealed that these compounds could bind to DNA and proteins, potentially leading to alterations in cellular functions. This binding affinity may contribute to both therapeutic effects and cytotoxicity .

Properties

IUPAC Name

1-ethyl-1-(2-methylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-3-11(10)9-7-5-4-6-8(9)2/h4-7H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGBNBLMSDRPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20575326
Record name 1-Ethyl-1-(2-methylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910041-10-0
Record name 1-Ethyl-1-(2-methylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-1-(o-tolyl)hydrazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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